2-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Description
This compound features a tetrahydroquinazoline-thione core substituted at position 2 with a 4-bromophenyl group and at position 1 with a 3-(dimethylamino)propyl chain. The bromophenyl group introduces electron-withdrawing effects, while the dimethylaminopropyl substituent enhances solubility via its tertiary amine. The molecular formula is C₁₉H₂₆BrN₄S (MW: 422 g/mol), as calculated from its structure.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3S/c1-22(2)12-5-13-23-17-7-4-3-6-16(17)19(24)21-18(23)14-8-10-15(20)11-9-14/h8-11H,3-7,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLABQBSNRGZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a derivative of quinazoline that has garnered attention due to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.35 g/mol. The structure consists of a tetrahydroquinazoline core substituted with a bromophenyl group and a dimethylaminopropyl side chain.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, studies have shown that quinazoline derivatives can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, leading to reduced tumor growth and increased apoptosis in cancer cells.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against a range of pathogens.
- In vitro Studies : Research indicates that the compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values suggest that it could be a potential candidate for developing new antibacterial agents.
Neuroprotective Effects
Given the presence of a dimethylamino group, there is interest in exploring the neuroprotective potential of this compound.
- Neuroprotection Mechanism : Preliminary studies suggest that it may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases.
Case Studies
| Study | Findings |
|---|---|
| Study 1 : Cytotoxicity on Cancer Cell Lines | Demonstrated significant inhibition of cell viability in HeLa and MCF-7 cell lines with IC50 values around 15 µM. |
| Study 2 : Antibacterial Activity | Showed MIC values of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties. |
| Study 3 : Neuroprotective Effects | Reported reduction in oxidative stress markers in neuronal cell cultures treated with the compound at concentrations of 10 µM. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Table 1: Structural and Physicochemical Comparisons
Substituent Effects
- Bromophenyl Position : The target compound’s para -bromophenyl group contrasts with the ortho -bromophenyl in . Para substitution may enhance steric accessibility for target binding compared to ortho’s steric hindrance.
- N-Substituents: The dimethylaminopropyl group in the target compound improves water solubility via protonation, unlike lipophilic groups (e.g., phenyl in or benzyl in ). This aligns with trends in medicinal chemistry for optimizing bioavailability .
- Electronic Effects: The 4-bromophenyl (electron-withdrawing) in the target differs from electron-donating groups (e.g., OCH₃ in ) or strong electron-withdrawing NO₂ in . Such variations influence charge distribution and reactivity.
Spectral and Analytical Data
- IR Spectroscopy : The target’s C=S stretch (~1212 cm⁻¹) and C-Br (~533 cm⁻¹) align with analogs.
- NMR: The dimethylaminopropyl group’s CH₂ signals appear at δ ~2.2–2.6 ppm, while N(CH₃)₂ resonates as a singlet near δ 2.1–2.3 ppm. Aromatic protons from bromophenyl align with δ 6.10–8.01 ppm .
- Mass Spec : The target’s EI-MS would show a molecular ion peak at m/z 423 (M+1) , comparable to analogs like (m/z 464).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
